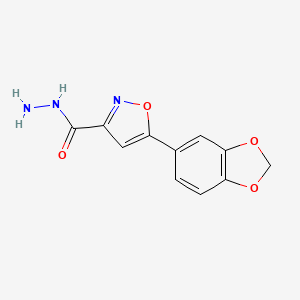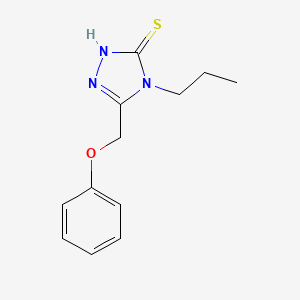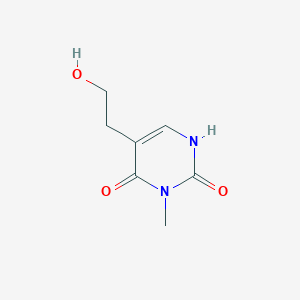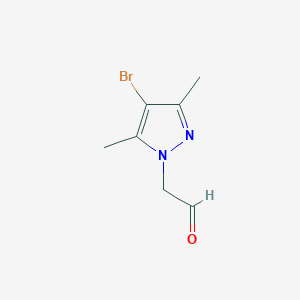
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 . It is used for research purposes .
Molecular Structure Analysis
The this compound molecule contains a total of 29 bonds. There are 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, 2 ethers (aromatic), and 1 Isoxazole .Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
A novel series of carbohydrazide indole-isoxazole hybrid derivatives, related to 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, were synthesized and evaluated for their anti-cholinesterase activity, which is a key factor in Alzheimer's disease treatment. These compounds showed promising results in increasing the level of acetylcholine in the cholinergic synaptic cleft, addressing cognitive impairments associated with Alzheimer's disease (Mirfazli et al., 2018).
Antimicrobial and Antitubercular Activity
Isoxazole clubbed 1,3,4-oxadiazole derivatives, including those similar to this compound, were synthesized and found to exhibit significant antimicrobial and antitubercular activities. These compounds demonstrated effectiveness against various bacterial strains, including E. coli and M. tuberculosis (Shingare et al., 2018).
Gold-Catalyzed Cycloaddition Reactions
In chemical research, benzo[d]isoxazoles, closely related to this compound, were used as nucleophiles in gold-catalyzed cycloaddition reactions. This process provides a pathway to create polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, demonstrating the versatility of isoxazole derivatives in synthetic chemistry (Xu et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit xanthine oxidase (xo), a key enzyme for the production of uric acid in the human body .
Mode of Action
It’s suggested that similar compounds can retain key interactions at the xo binding site and generate new interactions, such as hydrogen bonds between the oxygen atom of the isoxazole ring and the amino acid residues .
Biochemical Pathways
If it acts as an xo inhibitor like its similar compounds, it would affect the purine degradation pathway, reducing the production of uric acid .
Result of Action
If it acts as an xo inhibitor, it would effectively reduce the production of uric acid, which could be beneficial in the treatment of conditions like hyperuricemia and gout .
Análisis Bioquímico
Biochemical Properties
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thereby inhibiting enzyme activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its activity . Changes in gene expression are also a key aspect of its molecular mechanism, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of normal cellular processes, and even cell death. It is important to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes . These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and other vital functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The specific localization of the compound can therefore have significant implications for its biological activity .
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c12-13-11(15)7-4-9(18-14-7)6-1-2-8-10(3-6)17-5-16-8/h1-4H,5,12H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVQJKDKMKCYBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

